molecular formula C9H10ClFS B8318484 3-Chloropropyl 3-fluorophenyl sulfide CAS No. 124929-81-3

3-Chloropropyl 3-fluorophenyl sulfide

Cat. No.: B8318484
CAS No.: 124929-81-3
M. Wt: 204.69 g/mol
InChI Key: BWORRXABYPYNRU-UHFFFAOYSA-N
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Description

Significance of Sulfide (B99878) Linkages in Organic Synthesis

Sulfide or thioether linkages (R-S-R') are integral to a multitude of organic transformations and are present in numerous biologically active molecules. The sulfur atom in a sulfide is a versatile functional group; it can be oxidized to form sulfoxides and sulfones, which are themselves important synthetic intermediates and pharmacophores. The sulfide bond is typically stable under a variety of reaction conditions, yet it can be cleaved or manipulated using specific reagents, such as Raney nickel for desulfurization.

The nucleophilicity of the sulfur atom is a key characteristic, making thiols and their corresponding thiolates excellent nucleophiles for the formation of C-S bonds via reactions with alkyl halides. nih.govchemistrylearner.com This reactivity is fundamental to the construction of more complex molecular architectures. Furthermore, the sulfide linkage can influence the electronic properties of adjacent parts of a molecule and can act as a coordinating ligand to transition metals, facilitating a range of catalytic processes. nih.gov

Role of Halogenated Alkyl Chains in Synthetic Intermediates

Halogenated alkyl chains are ubiquitous in organic synthesis, primarily serving as electrophilic partners in substitution and elimination reactions. The presence of a halogen atom, such as chlorine, on an alkyl chain creates a polarized C-X bond, rendering the carbon atom susceptible to nucleophilic attack. This classic reactivity pattern is the basis for the formation of countless new chemical bonds, including carbon-carbon, carbon-oxygen, carbon-nitrogen, and, as is relevant here, carbon-sulfur bonds.

The 3-chloropropyl group, in particular, is a valuable three-carbon building block. The terminal chlorine atom can be displaced by a wide variety of nucleophiles to introduce new functional groups. Additionally, the propyl chain provides a flexible spacer between two different parts of a molecule, which can be crucial in the design of molecules with specific spatial arrangements, such as ligands for metal catalysts or bioactive compounds intended to interact with biological targets.

Overview of Aryl Sulfides in Contemporary Chemical Research

Aryl sulfides, which feature a sulfur atom bonded to an aromatic ring, are a prominent class of compounds in contemporary chemical research. They are found in a wide range of pharmaceuticals, agrochemicals, and materials. nih.govresearchgate.net The development of efficient methods for the synthesis of aryl sulfides has been a major focus of research, with transition metal-catalyzed cross-coupling reactions being particularly significant. nih.gov

Contextualizing 3-Chloropropyl 3-Fluorophenyl Sulfide within Modern Organic Chemistry Methodologies

This compound is a bifunctional molecule that embodies the synthetic utility of both aryl sulfides and halogenated alkyl chains. Its structure suggests a role as a versatile intermediate in multi-step synthetic sequences.

The 3-chloropropyl moiety serves as a reactive handle for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, effectively using the 3-fluorophenyl sulfide portion as a building block. For example, it can react with amines to form aminopropyl sulfides, with cyanides to form cyanopropyl sulfides, or with other thiolates to generate bis-sulfides.

The 3-fluorophenyl group is another key feature of the molecule. The fluorine atom can influence the electronic properties of the aromatic ring and the sulfur atom through its inductive electron-withdrawing effect. This can impact the reactivity of the sulfide in, for example, oxidation reactions or its ability to coordinate to metal centers. Furthermore, the fluorine atom can be a site for further functionalization or can be incorporated to enhance the metabolic stability or binding affinity of a molecule in a pharmaceutical context.

The synthesis of this compound would likely proceed via the nucleophilic substitution of a dihalogenated propane, such as 1-bromo-3-chloropropane (B140262), with 3-fluorothiophenol (B1676560). wikipedia.orgresearchgate.netquora.com In this reaction, the more reactive bromine atom is preferentially displaced by the thiolate nucleophile, leaving the chlorine atom intact for subsequent transformations.

While specific research applications of this compound are not widely reported, its structure is emblematic of a class of intermediates used in the synthesis of more complex molecules, including potential pharmaceutical candidates and materials with tailored properties. Its value lies in its modular nature, allowing for the sequential and controlled introduction of different chemical functionalities.

Chemical and Physical Data

Below are tables detailing the known and predicted properties of this compound and its non-fluorinated analog, 3-Chloropropyl phenyl sulfide, for comparison.

Table 1: Chemical Identifiers

Compound NameCAS NumberMolecular FormulaMolecular Weight
This compoundNot AvailableC₉H₁₀ClFS204.69 g/mol
3-Chloropropyl phenyl sulfide4911-65-3 nih.govC₉H₁₁ClS186.70 g/mol nih.gov

Table 2: Predicted Physical Properties

PropertyThis compound (Predicted)3-Chloropropyl phenyl sulfide (Experimental/Predicted)
Boiling Point~250-270 °C~260 °C
Density~1.2 g/cm³~1.1 g/cm³
Refractive Index~1.56~1.58

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

124929-81-3

Molecular Formula

C9H10ClFS

Molecular Weight

204.69 g/mol

IUPAC Name

1-(3-chloropropylsulfanyl)-3-fluorobenzene

InChI

InChI=1S/C9H10ClFS/c10-5-2-6-12-9-4-1-3-8(11)7-9/h1,3-4,7H,2,5-6H2

InChI Key

BWORRXABYPYNRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)SCCCCl)F

Origin of Product

United States

Synthetic Methodologies for 3 Chloropropyl 3 Fluorophenyl Sulfide

Direct Synthesis Strategies

Direct synthesis strategies represent the most straightforward pathways to 3-Chloropropyl 3-fluorophenyl sulfide (B99878), involving the formation of the central carbon-sulfur bond in a single key step from advanced intermediates.

Nucleophilic Substitution Approaches Utilizing Thiolate Alkylation

The alkylation of thiolates is a fundamental and widely employed method for the synthesis of unsymmetrical sulfides. jmaterenvironsci.com This approach is predicated on the high nucleophilicity of the thiolate anion, which readily displaces a suitable leaving group on an alkyl halide in an SN2 reaction.

The general reaction scheme involves the deprotonation of 3-fluorothiophenol (B1676560) with a base to form the corresponding 3-fluorophenyl thiolate. This nucleophilic thiolate then attacks an appropriate 3-chloropropyl electrophile. 1-Bromo-3-chloropropane (B140262) is a particularly effective alkylating agent for this purpose, as the bromide ion is a better leaving group than the chloride ion, allowing for a selective reaction at the carbon bearing the bromine atom. chemicalbook.com

The reaction is typically carried out in a polar aprotic solvent to facilitate the SN2 mechanism. A variety of bases can be employed, with the choice often depending on the scale and specific conditions of the reaction.

Table 1: Typical Conditions for Thiolate Alkylation

Summary of common reagents and conditions for the synthesis of sulfides via thiolate alkylation.
ParameterCommon Reagents/ConditionsRationale
Thiol Precursor3-FluorothiophenolProvides the aryl sulfide moiety.
Alkylating Agent1-Bromo-3-chloropropaneProvides the 3-chloropropyl group; bromide is a superior leaving group to chloride. chemicalbook.com
BaseK2CO3, NaOH, NaH, Et3NDeprotonates the thiol to generate the nucleophilic thiolate. jmaterenvironsci.com
SolventDMF, DMSO, Acetone, AcetonitrilePolar aprotic solvents stabilize the transition state of SN2 reactions.
TemperatureRoom Temperature to RefluxReaction rate is temperature-dependent; milder conditions are often sufficient. jmaterenvironsci.com

Coupling Reactions Involving Halogenated Alkanes and Organosulfur Species

Transition metal-catalyzed cross-coupling reactions offer an alternative to traditional nucleophilic substitution for forming carbon-sulfur bonds. These methods have become powerful tools in organic synthesis, providing access to a wide range of sulfur-containing compounds. mdpi.com For the synthesis of 3-Chloropropyl 3-fluorophenyl sulfide, a coupling reaction could theoretically involve a 3-fluorophenyl-metal species and a 3-chloropropylthiol derivative, or more commonly, a 3-fluorothiol and a 3-chloropropyl halide.

Catalytic systems based on copper or palladium are frequently used for C–S coupling. The general mechanism typically involves oxidative addition of the aryl halide to the metal center, followed by transmetalation with the thiolate and subsequent reductive elimination to yield the aryl sulfide product and regenerate the catalyst. uni-hannover.de While highly effective, these methods can require careful optimization of the catalyst, ligand, base, and solvent system.

Precursor Synthesis and Transformation

The availability of the starting materials is critical for any synthetic route. This section details established methods for preparing the key precursors required for the synthesis of this compound.

Synthesis of 3-Chloropropyl Precursors (e.g., 3-chloropropyl isocyanate, 1-bromo-3-chloropropane)

1-Bromo-3-chloropropane is a versatile bifunctional alkylating agent. chemicalbook.com The most common industrial synthesis involves the anti-Markovnikov addition of hydrogen bromide (HBr) to allyl chloride. chemicalbook.com This reaction is typically a free-radical process, which can be initiated by peroxides, UV light, or other radical initiators to ensure the bromine atom adds to the terminal carbon. google.comgoogle.com The reaction temperature can range from -10 °C to +50 °C. google.com

Table 2: Selected Synthetic Methods for 1-Bromo-3-chloropropane

Comparison of different synthetic approaches for 1-bromo-3-chloropropane from allyl chloride.
ReagentConditionsKey FeatureReference
Anhydrous HBrFree-radical additionStandard industrial method. chemicalbook.com
HBr (70%)Pressure vessel, heatingUses concentrated aqueous HBr. prepchem.com
HBr gasAnhydrous liquid medium, O2, peroxide catalyst, -10 to +50 °CControlled addition with high selectivity. google.com
HBrCatalyst (e.g., paraldehyde, benzaldehyde), 0 to +35 °CCatalytic method to improve yields. google.com

3-Chloropropyl isocyanate is another functionalized three-carbon precursor. sigmaaldrich.comchemdad.com Isocyanates are generally synthesized from the corresponding primary amines by treatment with phosgene (B1210022) or a phosgene equivalent, such as diphosgene or triphosgene (B27547). orgsyn.orggoogle.com The reaction of 3-chloro-1-propanamine with triphosgene in the presence of a non-nucleophilic base would yield 3-chloropropyl isocyanate. orgsyn.org

Synthetic Routes to 3-Fluorophenyl Thiol or Thiolate Intermediates

3-Fluorothiophenol is the key aromatic component. manchesterorganics.compharmaffiliates.com Its synthesis can be achieved through several established routes, often starting from 3-fluoroaniline (B1664137) or 3-fluorobenzenesulfonyl chloride.

One common pathway is the reduction of 3-fluorobenzenesulfonyl chloride. This reduction can be performed using various reagents, such as zinc dust and sulfuric acid. google.com An alternative multi-step process involves reacting the sulfonyl chloride with a sulfite, like sodium hydrogen sulfite, to form the corresponding sulfinate salt. This intermediate is then reduced to the disulfide (3,3'-difluorodiphenyl disulfide), which is finally cleaved with a reducing agent like sodium borohydride (B1222165) to yield the desired 3-fluorothiophenol. google.comgoogle.com

Another major route begins with 3-fluoroaniline. The amine is converted to a diazonium salt using sodium nitrite (B80452) and a strong acid. The resulting diazonium salt can then be treated with a sulfur-containing nucleophile. For instance, reaction with potassium ethyl xanthate followed by hydrolysis of the resulting xanthate ester is a classic method to introduce the thiol group.

Strategic Derivatization of Related Phenyl Sulfides for Fluorination

For example, one could synthesize 3-aminophenyl 3-chloropropyl sulfide. The amino group on this precursor can then be transformed into a fluorine atom. This is typically accomplished via the Balz-Schiemann reaction, where the amine is converted to a diazonium tetrafluoroborate (B81430) salt, which upon heating, decomposes to give the aryl fluoride (B91410).

Another potential method is the metalation-fluorination of a suitable phenyl sulfone derivative. nih.gov This involves deprotonation of an activated position on the aromatic ring followed by quenching the resulting carbanion with an electrophilic fluorine source, such as N-Fluorobenzenesulfonimide (NFSI). nih.gov However, directing this reaction to the meta position can be challenging and often requires specific directing groups. The development of fluorinated diaryl sulfides has been a subject of interest, particularly for applications in medicinal chemistry. nih.gov

Green Chemistry Principles Applied to Sulfide Synthesis

The growing emphasis on sustainable chemical manufacturing has driven the development of greener synthetic routes for C–S bond formation. rsc.orgresearchgate.net These methodologies aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Key green chemistry strategies applicable to the synthesis of sulfides like this compound include:

Use of Benign and Recyclable Solvents: Traditional syntheses often rely on volatile organic solvents (VOCs). Green alternatives include performing reactions in water, ionic liquids, or glycerol. oup.combenthamdirect.comspringerprofessional.de Water is particularly attractive due to its low cost, non-toxicity, and non-flammability. benthamdirect.com

Development of Recyclable Catalysts: To minimize waste and cost, significant research has focused on heterogeneous and recyclable catalysts. Magnetic nanocatalysts, for instance, can be easily separated from the reaction mixture using an external magnet and reused for multiple cycles without a significant loss of activity. springerprofessional.de This approach offers a sustainable alternative to homogeneous catalysts that are difficult to recover. springerprofessional.deresearchgate.net

Metal-Free Reaction Conditions: While transition metals like palladium and copper are highly effective catalysts, they are also expensive and can leave toxic residual traces in the final product. nih.gov This has spurred the development of metal-free cross-coupling reactions, which may use iodine catalysis or proceed under basic conditions, offering a more economical and environmentally friendly pathway. rsc.orgchemrxiv.orgpreprints.org

Energy-Efficient Methodologies: Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov By directly heating the reactants, microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improving product yields. researchgate.netacs.org

Thiol-Free Synthesis: Thiols are notorious for their foul smell and toxicity. sciencedaily.com Modern methods seek to avoid their direct use by employing alternative, odorless sulfur sources or by generating the thiol in situ. Nickel-catalyzed aryl exchange reactions using 2-pyridyl sulfides as sulfide donors represent an innovative thiol-free approach. sciencedaily.combioengineer.org

The following table compares traditional synthetic approaches with their greener counterparts.

PrincipleTraditional MethodGreen AlternativeAdvantage
SolventVolatile organic solvents (Toluene, DMF)Water, Glycerol, Ionic Liquids oup.combenthamdirect.comspringerprofessional.deReduced environmental impact, lower toxicity, increased safety.
CatalystHomogeneous transition metals (e.g., Pd, Cu complexes)Recyclable magnetic nanocatalysts, heterogeneous catalysts. springerprofessional.deEase of separation, reusability, reduced metal contamination.
ReagentsUse of toxic and odorous thiols. sciencedaily.comThiol-free synthesis using alternative sulfur donors. sciencedaily.combioengineer.orgImproved lab safety, reduced odor, use of less toxic starting materials.
EnergyConventional heating requiring long reaction times.Microwave-assisted synthesis. researchgate.netnih.govDrastically reduced reaction times, lower energy consumption.
Catalysis ApproachReliance on precious or heavy metals.Metal-free cross-coupling reactions. rsc.orgchemrxiv.orgLower cost, avoidance of toxic metal waste.

By integrating these principles, the synthesis of this compound and other valuable organosulfur compounds can be aligned with the goals of sustainable chemistry, reducing the environmental footprint of chemical production.

Chemical Reactivity and Transformations of 3 Chloropropyl 3 Fluorophenyl Sulfide

Reactions Involving the Terminal Halogen (Chlorine) on the Propyl Chain

The carbon-chlorine bond at the terminus of the propyl chain is the primary site for reactions involving nucleophilic substitution, intramolecular cyclization, and elimination. As a primary alkyl halide, it is particularly amenable to reactions that proceed via an SN2 mechanism.

Nucleophilic Substitution Reactions (SN2 Pathways)

The primary chloroalkane structure of the 3-chloropropyl group is well-suited for bimolecular nucleophilic substitution (SN2) reactions. In these reactions, a nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride ion in a single, concerted step. Sulfur-based nucleophiles, such as thiolates, are particularly effective in SN2 reactions due to the high polarizability and low basicity of sulfur, which favors substitution over competing elimination reactions. libretexts.orgmsu.edubeilstein-journals.org

The general SN2 reaction for 3-Chloropropyl 3-fluorophenyl sulfide (B99878) can be represented as:

Ar-S-(CH₂)₃-Cl + Nu⁻ → Ar-S-(CH₂)₃-Nu + Cl⁻ (where Ar = 3-fluorophenyl and Nu⁻ = Nucleophile)

A wide range of nucleophiles can be employed, leading to a diverse array of products. The rate and efficiency of these reactions are influenced by the strength of the nucleophile, the solvent, and the reaction temperature.

Nucleophile (Nu⁻)Reagent ExampleProduct Class
Amine (R₂NH)Diethylamine3-(3-Fluorophenylthio)propyl-dialkyl-amine
Azide (B81097) (N₃⁻)Sodium Azide1-(3-Azidopropylthio)-3-fluorobenzene
Cyanide (CN⁻)Sodium Cyanide4-(3-Fluorophenylthio)butanenitrile
Thiolate (RS⁻)Sodium thiomethoxide1-Fluoro-3-((3-(methylthio)propyl)thio)benzene
Hydroxide (OH⁻)Sodium Hydroxide3-(3-Fluorophenylthio)propan-1-ol

These substitution reactions are fundamental for introducing new functional groups onto the propyl chain, thereby extending the synthetic utility of the parent compound.

Intramolecular Cyclization Reactions

The structural arrangement of 3-Chloropropyl 3-fluorophenyl sulfide, with a reactive halide and a sulfur atom separated by a three-carbon chain, is conducive to intramolecular cyclization reactions. These reactions can lead to the formation of various cyclic structures, including cyclopropyl (B3062369) sulfides and larger heterocyclic systems.

Formation of Cyclopropyl Sulfides: In the presence of a strong base, the carbon atom alpha to the sulfur can be deprotonated. The resulting carbanion can then act as an internal nucleophile, attacking the carbon bearing the chlorine atom in an intramolecular SN2 reaction to form a cyclopropane (B1198618) ring. While aryl cyclopropyl sulfides are often synthesized by other routes, such as the reaction of thiophenols with cyclopropyl halides, the intramolecular pathway from a 3-halopropyl sulfide is a recognized method. rsc.org

Formation of Heterocyclic Systems: Intramolecular cyclization can also lead to the formation of six-membered sulfur-containing heterocycles. For instance, under certain conditions, the sulfur atom itself can act as a nucleophile, displacing the chloride to form a cyclic sulfonium (B1226848) salt. This intermediate can then undergo further reactions. Alternatively, if the aromatic ring is suitably activated or under conditions that promote electrophilic aromatic substitution, cyclization onto the benzene (B151609) ring could potentially occur, leading to the formation of thiane (B73995) derivatives fused to the aromatic system. Such cyclizations are a key strategy in the synthesis of complex heterocyclic frameworks. researchgate.netlibretexts.org

Reaction TypeConditionsProduct Type
Intramolecular SN2Strong Base (e.g., n-BuLi)(3-Fluorophenyl)cyclopropyl sulfide
Intramolecular S-AlkylationHeat or Lewis AcidCyclic Thianium Salt

Elimination Reactions Leading to Unsaturated Linkages

Elimination reactions, typically following an E2 (bimolecular elimination) mechanism, are a common competitive pathway to SN2 substitution for alkyl halides. masterorganicchemistry.com In the case of this compound, treatment with a strong, sterically hindered base can promote the removal of a proton from the carbon adjacent (beta) to the chlorine-bearing carbon, leading to the formation of an alkene.

Ar-S-CH₂-CH₂-CH₂-Cl + Base⁻ → Ar-S-CH₂-CH=CH₂ + H-Base + Cl⁻ (where Ar = 3-fluorophenyl)

The product of this reaction would be Allyl 3-fluorophenyl sulfide. The choice of base is critical in directing the reaction towards elimination. Sterically bulky bases, such as potassium tert-butoxide, favor elimination over substitution because they have difficulty accessing the sterically shielded carbon atom required for an SN2 attack, but can readily abstract a more exposed proton on the adjacent carbon. acsgcipr.org The competition between substitution and elimination is a key consideration in planning syntheses involving this substrate.

Reactions Involving the Sulfide Linkage

The sulfide bridge is another key reactive site in the molecule, primarily susceptible to oxidation and, under specific conditions, to cleavage or rearrangement.

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom in the sulfide linkage can be readily oxidized to form the corresponding sulfoxide (B87167) and, subsequently, the sulfone. These oxidations are among the most common transformations for sulfides and are crucial for synthesizing molecules with these important functional groups. orientjchem.org

Oxidation to Sulfoxide: Controlled oxidation with one equivalent of an oxidizing agent yields the sulfoxide. A variety of reagents can be used for this selective transformation, including hydrogen peroxide (H₂O₂), often under mild or metal-free conditions, and meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. researchgate.netorganic-chemistry.org

Ar-S-(CH₂)₃-Cl + [O] → Ar-S(O)-(CH₂)₃-Cl (Product: 1-Chloro-3-((3-fluorophenyl)sulfinyl)propane)

Oxidation to Sulfone: Further oxidation of the sulfoxide, or direct oxidation of the sulfide with a stronger oxidizing agent or an excess of the reagent, produces the sulfone. researchgate.net Reagents like potassium permanganate (B83412) (KMnO₄) or an excess of hydrogen peroxide, sometimes with a catalyst like sodium tungstate, are effective for this transformation. organic-chemistry.orgorganic-chemistry.org

Ar-S-(CH₂)₃-Cl + 2[O] → Ar-S(O)₂-(CH₂)₃-Cl (Product: 1-Chloro-3-((3-fluorophenyl)sulfonyl)propane)

The oxidation state of the sulfur significantly alters the electronic properties of the molecule, with sulfones being particularly useful in medicinal chemistry and as synthetic intermediates.

Oxidation StateProduct NameTypical Oxidizing Agent(s)
SulfideThis compound-
Sulfoxide1-Chloro-3-((3-fluorophenyl)sulfinyl)propaneH₂O₂, m-CPBA (1 equiv.)
Sulfone1-Chloro-3-((3-fluorophenyl)sulfonyl)propaneExcess H₂O₂ with Na₂WO₄, KMnO₄

Reductive Cleavage and Rearrangement Processes

While the carbon-sulfur bonds in aryl alkyl sulfides are generally stable, they can be cleaved under specific reductive conditions. This process, known as desulfurization, typically requires potent reducing agents or transition metal catalysts. acs.orgrsc.org For example, nickel-based catalysts have been shown to facilitate the reductive cleavage of C-S bonds. acs.org Such reactions can cleave either the aryl-S or the alkyl-S bond, depending on the reaction conditions and the substrate's structure.

Rearrangement reactions involving the sulfide linkage are less common for saturated alkyl chains compared to allylic systems, where the Thio-Claisen rearrangement can occur. However, under certain catalytic or thermal conditions, rearrangements involving the migration of the arylthio group could potentially be induced, though these are not standard transformations for this class of compound.

Reactions Involving the Fluorinated Phenyl Ring

The reactivity of the 3-fluorophenyl component of this compound is dictated by the combined electronic effects of the thioether and the fluorine substituents. The thioether group, containing a sulfur atom with available lone pairs, can donate electron density to the aromatic ring through resonance, acting as an activating group. youtube.com Conversely, the highly electronegative fluorine atom withdraws electron density through induction, which deactivates the ring. csbsju.edu Both substituents, however, direct incoming electrophiles to the ortho and para positions relative to themselves.

Electrophilic Aromatic Substitution Reactions on the Fluorinated Aryl Moiety

In electrophilic aromatic substitution (SEAr) reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The directing effects of the existing substituents on the 3-fluorophenyl sulfide ring are crucial in determining the position of the incoming electrophile.

The thioether group (-S-R) at position 1 is an ortho-, para-director, activating positions 2, 4, and 6. The fluorine atom at position 3 is also an ortho-, para-director, influencing positions 2, 4, and 6. csbsju.edu Consequently, there is a consensus in the directing effects of both groups, making positions 2, 4, and 6 the most probable sites for substitution.

Position 2: Ortho to both the thioether and the fluorine.

Position 4: Para to the thioether and ortho to the fluorine.

Position 6: Ortho to the thioether and para to the fluorine.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution
ReactionReagentsPredicted Major Product(s)
NitrationHNO3, H2SO44-Nitro- and 6-Nitro-3-chloropropyl 3-fluorophenyl sulfide
HalogenationBr2, FeBr34-Bromo- and 6-Bromo-3-chloropropyl 3-fluorophenyl sulfide
SulfonationFuming H2SO44-Sulfonic acid and 6-Sulfonic acid derivatives
Friedel-Crafts AcylationRCOCl, AlCl34-Acyl- and 6-Acyl-3-chloropropyl 3-fluorophenyl sulfide

Nucleophilic Aromatic Substitution Reactions on the Fluorinated Aryl Moiety

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is typically facilitated by the presence of strong electron-withdrawing groups (e.g., -NO2, -CN) positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com

In this compound, the fluorine atom could potentially serve as a leaving group. However, the aromatic ring lacks strong activation for this process. The thioether group is not sufficiently electron-withdrawing to stabilize the Meisenheimer complex required for the departure of the fluoride (B91410) ion from the meta position. Therefore, direct SNAr reactions to displace the fluorine are expected to be challenging under standard conditions. masterorganicchemistry.com

A potential strategy to enhance the ring's susceptibility to nucleophilic attack involves the oxidation of the sulfide to a more electron-withdrawing sulfoxide (-SO-) or sulfone (-SO2-) group. An aryl sulfone is a powerful deactivating group that strongly activates the ring for SNAr at the ortho and para positions. However, with the sulfone at position 1 and the fluorine at position 3 (meta), the fluorine atom is not in a position that is electronically activated for displacement via the classical SNAr mechanism.

Recent studies have shown that SNAr reactions can proceed on unactivated arenes through a concerted mechanism (CSNAr), which avoids the formation of a high-energy Meisenheimer intermediate, although this often requires specific reagents or harsher conditions. nih.gov

Table 2: Plausibility of Nucleophilic Aromatic Substitution on this compound
Substrate FormReaction TypePlausibilityRationale
SulfideStandard SNArLowRing is not activated by strong electron-withdrawing groups ortho/para to the fluorine leaving group.
Sulfone (Oxidized form)Standard SNArLowThe strongly activating sulfone group is meta to the fluorine, providing poor activation for its displacement.
SulfideConcerted SNAr (CSNAr)Possible under specific conditionsMay proceed on unactivated arenes but typically requires high temperatures or specialized reagents.

Metal-Catalyzed Cross-Coupling Reactions on Fluorinated Aryl Substrates

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. However, these reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, typically employ aryl bromides, iodides, or triflates as substrates. chemistryviews.orgwikipedia.orgorganic-chemistry.org The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making fluoroarenes generally unreactive in catalytic cycles that rely on oxidative addition. chem8.org

C-F Bond Activation

Activating the C-F bond for cross-coupling is a significant challenge in synthetic chemistry. numberanalytics.com While difficult, it is not impossible. Research has demonstrated that under specific conditions, often using nickel or palladium catalysts with specialized ligands, C-F bonds in fluoroarenes can be activated, particularly when the aromatic ring is rendered electron-deficient by other substituents. rsc.orgmdpi.com For instance, the Suzuki coupling of fluoroarenes has been achieved, but it often requires strong electron-withdrawing groups, such as a nitro group, in the ortho position to the fluorine. rsc.org Transition-metal-free Sonogashira-type couplings of unreactive aryl fluorides have also been developed, though they require specific reagents like sodium and Grignard reagents. nih.govacs.org

Thioether-Directed C-H Activation

A more viable and regioselective strategy for the functionalization of the 3-fluorophenyl sulfide ring is through C-H activation. The thioether group can act as a directing group, coordinating to a transition metal catalyst (commonly palladium) and facilitating the activation of the C-H bonds at the ortho positions (C-2 and C-6). nih.govresearchgate.net This approach bypasses the need to cleave the strong C-F bond. Once the C-H bond is metalated, the resulting intermediate can participate in a variety of cross-coupling reactions to form new C-C, C-N, or C-O bonds. This method offers a powerful route to selectively synthesize 2- and 6-substituted derivatives of 3-fluorophenyl sulfide.

Table 3: Examples of Metal-Catalyzed Cross-Coupling of Fluoroarenes from Literature
Reaction TypeFluoroarene SubstrateCoupling PartnerCatalyst/ConditionsYield
Suzuki Coupling2,4-DinitrofluorobenzenePhenylboronic acidPd(OAc)2, PPh3, K3PO485% rsc.org
Suzuki Coupling4-NitrofluorobenzenePhenylboronic acidPd(OAc)2, PPh3, K3PO4No reaction rsc.org
Sonogashira-type CouplingFluorobenzenePhenylacetyleneNa, Ca(OH)2, NaOMe, Grignard reagent (metal-free)Good to high yields acs.org
Buchwald-Hartwig AminationAryl Fluorides (general)AminesRequires specific Pd/Ni catalysts and conditions; less common than with other halides. wikipedia.orgnih.govVariable

Mechanistic Investigations of Reactions Involving 3 Chloropropyl 3 Fluorophenyl Sulfide

Elucidation of Reaction Pathways and Transition States

The presence of a primary alkyl chloride and a sulfide (B99878) moiety within the same molecule allows for both intermolecular and intramolecular reaction pathways, primarily centered around nucleophilic substitution.

Intermolecular SN2 Pathway: When reacting with an external nucleophile (Nu⁻), 3-Chloropropyl 3-fluorophenyl sulfide is expected to follow a bimolecular nucleophilic substitution (SN2) mechanism. sciforum.net This pathway involves a backside attack by the nucleophile on the carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion in a single, concerted step.

The transition state of this reaction is a highly organized, trigonal bipyramidal arrangement of atoms. sci-hub.box The central carbon atom is sp² hybridized, with the three non-reacting groups (two hydrogens and the adjacent carbon) lying in a plane. The incoming nucleophile and the departing chloride leaving group occupy the apical positions, approximately 180° from each other. sciforum.net Computational studies on analogous SN2 reactions indicate that during this transition state, there is a partial formation of the C-Nu bond and partial breaking of the C-Cl bond, with a delocalization of negative charge across both the nucleophile and the leaving group. sci-hub.box

Intramolecular SN2 Pathway (Cyclization): A significant and often competing reaction pathway is the intramolecular cyclization, where the molecule's own sulfide group acts as the nucleophile. rsc.orgnih.gov The sulfur atom can attack the electrophilic carbon center, displacing the chloride ion to form a stable, five-membered cyclic sulfonium (B1226848) salt, specifically 1-(3-fluorophenyl)tetrahydrothiophenium chloride. This process is also a concerted SN2 reaction. The three-carbon chain linking the sulfur and the alkyl chloride is ideal for forming a low-strain, five-membered ring, making this an entropically and enthalpically favorable process.

The transition state for this intramolecular reaction is structurally similar to the intermolecular case but is a constrained, cyclic arrangement. The geometry at the reacting carbon must still accommodate the approach of the sulfur nucleophile from the backside relative to the C-Cl bond.

Below is a table summarizing the key characteristics of the postulated SN2 transition state for reactions involving this compound, based on general computational models of SN2 reactions. sci-hub.box

FeatureDescription
Geometry Trigonal bipyramidal at the alpha-carbon.
Hybridization The reacting carbon atom is approximately sp² hybridized.
Bond Angles The Nu-C-Cl angle is approximately 180°.
Bonding Partial C-Nu bond formation and partial C-Cl bond cleavage.
Charge Distribution Negative charge is distributed between the incoming nucleophile and the departing chloride ion.

Kinetic Studies and Determination of Reaction Profiles

Kinetic studies are essential for quantifying reaction rates and understanding the energy profiles of the competing pathways.

Kinetic Profiles:

Rate = k[CH₃FPSC][Nu⁻] (where CH₃FPSC is this compound)

Intramolecular Cyclization: This pathway is a unimolecular process. Therefore, its kinetics are expected to be first-order, with the rate depending solely on the concentration of the substrate.

Rate = k[CH₃FPSC]

The competition between these two pathways can be controlled by manipulating the concentration of the external nucleophile. At high concentrations of a strong nucleophile, the second-order intermolecular reaction will be favored, while at low concentrations, the first-order intramolecular cyclization may become the dominant pathway.

Reaction Energy Profile: The energy profile for the SN2 reaction (both inter- and intramolecular) shows the energy of the system as the reaction progresses. It begins with the reactants, proceeds through the high-energy transition state, and ends at the products. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. github.io In some cases, particularly in the gas phase or with certain solvents, shallow energy wells corresponding to the formation of reactant and product ion-dipole complexes may exist just before and after the transition state. github.io

The following table illustrates hypothetical data from a kinetic experiment to determine the rate law for the reaction with an external nucleophile, such as sodium azide (B81097) (NaN₃).

Experiment[this compound] (M)[NaN₃] (M)Initial Rate (M/s)
10.10.11.0 x 10⁻⁵
20.20.12.0 x 10⁻⁵
30.10.22.0 x 10⁻⁵

From this data, doubling the substrate concentration while keeping the nucleophile constant doubles the rate (Exp. 1 vs. 2), indicating a first-order dependence on the substrate. Similarly, doubling the nucleophile concentration while keeping the substrate constant doubles the rate (Exp. 1 vs. 3), indicating a first-order dependence on the nucleophile. This confirms the expected second-order rate law for the intermolecular reaction.

Spectroscopic Analysis Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Proton NMR (¹H NMR) for Aliphatic and Aromatic Protons

A ¹H NMR spectrum of 3-Chloropropyl 3-fluorophenyl sulfide (B99878) would provide crucial information about the number of different types of protons and their neighboring environments. The spectrum would be divided into two main regions: the aliphatic region and the aromatic region.

Aliphatic Region: The three methylene (B1212753) groups (-CH₂-) of the chloropropyl chain would give rise to distinct signals.

The methylene group attached to the sulfur atom (S-CH₂) would likely appear as a triplet.

The central methylene group (-CH₂-) would be expected to be a multiplet (likely a pentet or quintet) due to coupling with the two adjacent methylene groups.

The methylene group attached to the chlorine atom (Cl-CH₂) would also be a triplet.

Aromatic Region: The 3-fluorophenyl group would exhibit a complex splitting pattern due to the presence of the fluorine atom, which couples with the aromatic protons. The four aromatic protons would give rise to four distinct signals, likely appearing as multiplets, doublets of doublets, or triplets of doublets, depending on the coupling constants between the protons and the fluorine atom.

¹H NMR Spectral Data Interpretation

Protons Expected Chemical Shift (δ, ppm) Expected Multiplicity
Aromatic-H 7.0 - 7.5 m
Cl-CH₂- 3.6 - 3.8 t
S-CH₂- 3.0 - 3.2 t

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For 3-Chloropropyl 3-fluorophenyl sulfide, nine distinct signals would be expected.

Aliphatic Carbons: Three signals corresponding to the three methylene carbons of the propyl chain. The chemical shifts would be influenced by the electronegativity of the attached heteroatom (S or Cl).

Aromatic Carbons: Six signals for the six carbons of the 3-fluorophenyl ring. The carbon directly bonded to the fluorine atom would show a large coupling constant (¹JC-F), resulting in a doublet. The other aromatic carbons would also exhibit smaller C-F couplings.

¹³C NMR Spectral Data Interpretation

Carbon Expected Chemical Shift (δ, ppm)
Aromatic C-F 160 - 165 (d, ¹JC-F)
Aromatic C-S 135 - 140
Aromatic C-H 115 - 130
Cl-CH₂- 40 - 45
S-CH₂- 30 - 35

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique used to analyze fluorine-containing compounds. In the case of this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom on the phenyl ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, the signal would likely appear as a multiplet due to coupling with the ortho and meta protons on the ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all the proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would show correlations between the protons of adjacent methylene groups in the propyl chain and between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal for all the C-H bonds in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. It can be used to confirm the spatial arrangement of different parts of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands.

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are found just below 3000 cm⁻¹.

C=C stretching: Aromatic ring C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

C-S stretching: The C-S bond would show a weak absorption in the fingerprint region, typically around 600-800 cm⁻¹.

C-Cl stretching: The C-Cl bond would exhibit a stretching vibration in the 600-800 cm⁻¹ range.

C-F stretching: A strong absorption band for the C-F bond would be expected in the 1000-1300 cm⁻¹ region.

IR Spectral Data Interpretation

Functional Group Expected Absorption Band (cm⁻¹)
Aromatic C-H stretch 3050 - 3150
Aliphatic C-H stretch 2850 - 2960
Aromatic C=C stretch 1450 - 1600
C-F stretch 1000 - 1300
C-Cl stretch 600 - 800

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (C₉H₁₀ClFS). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak would be expected, which is characteristic of compounds containing one chlorine atom.

Fragmentation Pattern: The molecule would fragment in a predictable manner under electron impact. Common fragmentation pathways would likely involve the loss of a chlorine atom, a propyl group, or cleavage of the C-S bond, leading to characteristic fragment ions. Analysis of these fragments would help to confirm the connectivity of the atoms in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level to a higher one. For organic molecules like this compound, the most significant transitions typically involve σ (sigma), π (pi), and non-bonding (n) electrons. truman.eduwikipedia.org

The UV-Vis spectrum of an aromatic sulfide is characterized by electronic transitions associated with the phenyl ring and the sulfur atom's non-bonding electrons. The presence of the thioether group (-S-) introduces n → σ* and n → π* transitions, while the aromatic ring gives rise to π → π* transitions. truman.edulibretexts.org The substitution on the phenyl ring with a fluorine atom and the presence of the 3-chloropropyl group can influence the energy of these transitions, leading to shifts in the absorption maxima (λmax).

The electronic transitions in aromatic compounds can be categorized into several bands, including the E-band, K-band, and B-band. wikipedia.org For benzene (B151609), these π → π* transitions appear at approximately 180 nm, 200 nm, and 255 nm. wikipedia.org In substituted phenyl sulfides, these bands can be shifted. The sulfur atom's lone pairs can interact with the π-system of the benzene ring, affecting the energy of the molecular orbitals.

In a polar solvent, n → π* transitions typically undergo a hypsochromic (blue) shift to shorter wavelengths, while π → π* transitions may experience a bathochromic (red) shift to longer wavelengths. libretexts.orguobabylon.edu.iq This is due to the differential stabilization of the ground and excited states by the solvent molecules.

Type of Transition Typical Wavelength Range (nm) Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) Affected Molecular Part
n → σ150-250WeakC-S bond, non-bonding electrons on sulfur
n → π180-700Moderate (10-100)Phenyl ring, non-bonding electrons on sulfur
π → π*180-700Strong (>1000)Phenyl ring

This table presents typical data for aromatic sulfides and is for illustrative purposes.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.

For this compound, key structural parameters that could be determined by XRD include:

Conformation of the 3-chloropropyl chain: The torsion angles within the propyl chain would define its spatial arrangement.

Orientation of the phenyl ring: The planarity of the fluorophenyl group and its orientation relative to the sulfide linkage.

Intermolecular interactions: The presence of weak interactions, such as halogen bonding (C-Cl···S or C-F···H), dipole-dipole interactions, and van der Waals forces, would dictate the crystal packing.

Structural Parameter Expected Information from XRD
Bond LengthsPrecise C-S, C-Cl, C-F, C-C, and C-H bond distances.
Bond AnglesAngles around the sulfur atom and within the phenyl ring and propyl chain.
Torsion AnglesConformation of the chloropropyl chain and orientation of the phenyl group.
Crystal PackingArrangement of molecules in the unit cell and intermolecular contacts.

This table illustrates the type of data that would be obtained from an X-ray diffraction study.

Other Relevant Spectroscopic Techniques (e.g., Electron Paramagnetic Resonance (EPR) for Radical Intermediates)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. While this compound itself is not a radical, EPR can be instrumental in studying radical intermediates that may be formed during its synthesis, degradation, or in certain chemical reactions.

For example, the photolysis or thermolysis of thioethers can lead to the homolytic cleavage of C-S or S-H bonds (if a thiol precursor is used), generating thiyl radicals. researchgate.netrsc.org The phenylthiyl radical (C₆H₅S•) has been generated and characterized by EPR spectroscopy in glassy matrices at low temperatures. rsc.org The EPR spectrum provides information about the electronic environment of the unpaired electron, including its interaction with nearby magnetic nuclei (hyperfine coupling).

In the context of this compound, EPR could be used to investigate:

Radical intermediates in synthesis: To detect and characterize any radical species formed during the synthetic process.

Degradation pathways: To study the formation of radical intermediates upon exposure to UV light or other high-energy sources, which can provide insights into the compound's stability and degradation mechanisms. acs.org

Reactivity studies: To monitor the formation of radical adducts when the compound reacts with radical initiators or traps. acs.org

The EPR spectrum of a radical derived from this compound would be expected to show hyperfine coupling of the unpaired electron with the magnetic nuclei present in the molecule, such as ¹H, ¹⁹F, and potentially ³⁵Cl/³⁷Cl, although chlorine coupling is often poorly resolved.

Technique Application to this compound Information Obtained
Electron Paramagnetic Resonance (EPR)Study of radical intermediates in reactions or degradation.Detection and characterization of species with unpaired electrons, g-factor, hyperfine coupling constants.

This table highlights the potential application of EPR in studying the chemistry of this compound.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. bhu.ac.innih.gov DFT methods, such as the B3LYP functional combined with a suitable basis set like 6-311G(d,p), are frequently used to predict a variety of molecular properties. bhu.ac.inijcce.ac.ir

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process finds the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For a flexible molecule like 3-Chloropropyl 3-fluorophenyl sulfide (B99878), which has several rotatable bonds, a conformational analysis is crucial. This involves exploring different spatial arrangements (conformers) to identify the global minimum energy structure, which is the most likely conformation the molecule will adopt. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Charge Transfer)

Frontier Molecular Orbital (FMO) theory is vital for understanding a molecule's chemical reactivity and electronic properties. bhu.ac.inresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netmdpi.com This analysis also provides insights into intramolecular charge transfer processes. acadpubl.eu

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map illustrates the charge distribution on the molecule's surface. chemrxiv.orgscispace.com Regions of negative potential (typically colored in shades of red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net This allows for the identification of potential sites for intermolecular interactions.

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. acadpubl.eumdpi.com It examines interactions between filled donor orbitals and empty acceptor orbitals, quantifying the stabilization energy associated with hyperconjugation and intramolecular charge transfer. acadpubl.eu Natural Population Analysis (NPA), a part of the NBO method, calculates the charge distribution on each atom, offering a more refined picture than other methods like Mulliken population analysis. bhu.ac.in

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

DFT calculations can accurately predict various spectroscopic parameters. By calculating the vibrational frequencies, one can generate a theoretical Infrared (IR) spectrum, which can be compared with experimental data to confirm the molecular structure. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, aiding in the interpretation of experimental NMR spectra. ijcce.ac.ir

Advanced Quantum Chemical Calculations Beyond DFT

While DFT is a versatile tool, more advanced and computationally intensive methods can provide even higher accuracy for specific properties. Methods such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (CC) theory can be employed for more precise energy calculations and for systems where DFT might not be sufficient. These methods, however, come with a significantly higher computational cost and are typically used for smaller molecules or for benchmarking DFT results.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate a trajectory that describes how the positions and velocities of the particles evolve. This technique allows for the exploration of the conformational landscape of a molecule, which is a map of all possible spatial arrangements of its atoms and their corresponding potential energies.

An MD simulation would typically involve:

Force Field Selection: Choosing a suitable force field (e.g., AMBER, CHARMM, OPLS) that accurately parameterizes the interactions between the atoms in the molecule.

System Setup: Placing the molecule in a simulation box, often solvated with a chosen solvent (like water or a non-polar solvent) to mimic different chemical environments.

Simulation: Running the simulation for a sufficient time (nanoseconds to microseconds) to allow the molecule to explore a wide range of its possible conformations.

The resulting trajectory can be analyzed to identify the most stable conformers—those that exist in low-energy states—and the energy barriers between them. For instance, the relationship between the terminal chlorine atom and the phenyl ring can be characterized by analyzing the dihedral angle of the S-C-C-C-Cl backbone. Staggered conformations (like anti and gauche) are generally more stable than eclipsed conformations due to reduced steric hindrance.

The simulation would also provide detailed information on both intramolecular and intermolecular interactions. Intramolecularly, non-bonded van der Waals forces and electrostatic interactions between the electron-rich chlorine, fluorine, and sulfur atoms and the rest of the molecule play a critical role in determining conformational preference. Intermolecularly, simulations in a solvent would show how solvent molecules arrange themselves around the solute and influence its conformational equilibrium.

Table 1: Hypothetical Conformational Energy Profile of 3-Chloropropyl 3-fluorophenyl sulfide
ConformerS-C-C-C Dihedral Angle (°)Relative Potential Energy (kcal/mol)Description
Anti1800.00Most stable, extended conformation with minimal steric hindrance.
Gauche (+)600.95Less stable due to steric interaction between the terminal chloropropyl group and the phenyl ring.
Gauche (-)-600.95Energetically equivalent to the Gauche (+) conformer.
Eclipsed04.50High-energy transition state with significant steric strain.

Cheminformatics Applications in Structure-Activity Relationship (SAR) Studies (Excluding Biological Contexts)

Cheminformatics combines computer and information science to address chemical problems. A primary application is in the development of Structure-Activity Relationship (SAR) and Quantitative Structure-Property Relationship (QSPR) models. While SAR is often associated with drug discovery, its principles can be applied to non-biological contexts to correlate a molecule's structure with its physical or chemical properties.

For this compound, a non-biological SAR study could investigate how structural modifications affect a specific chemical property, such as its reaction rate in a nucleophilic substitution reaction, its retention time in chromatography, or its solubility in a particular solvent.

A typical cheminformatics workflow for a QSPR study would include:

Dataset Creation: A library of molecules analogous to this compound would be defined. This could involve systematically varying the halogen on the propyl chain (e.g., changing Cl to Br or I), altering the position of the fluorine on the phenyl ring (ortho, meta, para), or replacing the sulfur atom with oxygen or selenium.

Descriptor Calculation: For each molecule in the library, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including:

Topological descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electronic structure (e.g., dipole moment, partial charges, HOMO/LUMO energies).

Physicochemical descriptors: Such as the logarithm of the partition coefficient (logP) or molar refractivity.

Model Building: A statistical or machine learning model is trained to find a mathematical correlation between the calculated descriptors (the independent variables) and the experimentally measured or computationally predicted property of interest (the dependent variable).

Model Validation: The model's predictive power is rigorously tested using statistical validation techniques to ensure it is robust and not a result of chance correlation.

For example, a QSPR model could be developed to predict the reaction yield of a series of aryl propyl sulfides in a specific oxidation reaction. The model might reveal that descriptors related to the electron-donating or -withdrawing nature of the substituents on the phenyl ring are the most significant factors influencing the yield. Such a model provides valuable insights into the reaction mechanism and allows for the rational design of new compounds with desired chemical properties.

Table 2: Hypothetical QSPR Data for Analogs of this compound
CompoundModificationLogP (Descriptor)Dipole Moment (Descriptor)Predicted Reaction Yield (%)
Analog 13-F (meta)3.852.5 D75
Analog 24-F (para)3.851.9 D82
Analog 32-F (ortho)3.853.1 D68
Analog 43-Cl (meta)4.202.4 D72
Analog 53-H (unsubstituted)3.601.8 D88

Derivatives and Analogues of 3 Chloropropyl 3 Fluorophenyl Sulfide

Alkylation and Arylation Products Derived from the Halogen or Sulfide (B99878) Moieties

The presence of both a reactive chlorine atom and a sulfide group allows for a range of alkylation and arylation reactions. The chlorine on the propyl chain is susceptible to nucleophilic substitution, while the sulfide can be arylated to form sulfonium (B1226848) salts.

Alkylation at the Halogen Moiety: The terminal chlorine atom on the propyl chain is a primary alkyl halide, making it a good substrate for S(_N)2 reactions. Nucleophiles can readily displace the chloride, leading to the formation of a new carbon-heteroatom or carbon-carbon bond. This allows for the introduction of various functional groups. For instance, reaction with amines would yield amino derivatives, while reaction with alkoxides would produce ethers.

Arylation at the Sulfide Moiety: The sulfur atom in 3-Chloropropyl 3-fluorophenyl sulfide can act as a nucleophile in arylation reactions, typically with aryl halides in the presence of a suitable catalyst, to form triarylsulfonium salts. acs.org Transition-metal-catalyzed methods, particularly those using palladium, nickel, copper, and iron, have become prevalent for forming C-S bonds. nih.govresearchgate.netorganic-chemistry.org These reactions often involve the coupling of thiols with aryl halides or the use of disulfides. nih.govresearchgate.net Nickel-catalyzed aryl exchange reactions have also been developed, using reagents like 2-pyridyl sulfide as a sulfide donor to avoid the use of odorous thiols. organic-chemistry.orgacs.org

Reaction TypeReagents/CatalystsProduct Class
Alkylation (at Cl) Amines, Alkoxides, CyanideSubstituted propyl derivatives
Arylation (at S) Aryl Halides, Metal Catalyst (e.g., Pd, Ni, Cu)Triarylsulfonium Salts

Cyclized Derivatives (e.g., Cyclopropyl (B3062369) Systems, Sulfur-Containing Heterocycles)

The structure of this compound is well-suited for the synthesis of various cyclic compounds, including sulfur-containing heterocyles, through intramolecular cyclization. nih.govutexas.eduresearchgate.net

Intramolecular Cyclization: Under appropriate conditions, typically in the presence of a strong base, an intramolecular S(_N)2 reaction can occur. The sulfur atom, or a carbanion formed adjacent to it, can act as an internal nucleophile, attacking the carbon bearing the chlorine atom. This process leads to the formation of a four-membered thietane (B1214591) ring or a five-membered tetrahydrothiophene (B86538) ring, depending on the reaction pathway.

Synthesis of Sulfur-Containing Heterocycles: The molecule can serve as a precursor for a variety of sulfur-containing heterocycles. researchgate.netorganic-chemistry.org For example, reaction with a suitable reagent could lead to the formation of larger rings or polycyclic systems incorporating the sulfur atom. Ring-enlargement reactions offer a convenient method for synthesizing medium-sized ring systems that are otherwise difficult to obtain. nih.gov Lewis acid-catalyzed intramolecular cyclization, such as with AlCl(_3), is another strategy to produce sulfenylated quinolin-2-ones and other complex heterocyclic structures. nih.govresearchgate.net

Cyclization TypeKey Reagents/ConditionsResulting Heterocycle
Intramolecular S(_N)2 Strong Base (e.g., NaH)Thietane or Tetrahydrothiophene derivatives
Lewis Acid-Catalyzed AlCl(_3)Quinolinone and other fused systems
Ring Enlargement Various CatalystsMedium-sized sulfur heterocycles

Oxidation Products (e.g., Sulfoxides, Sulfones, and their Subsequent Reactions)

The sulfide linkage in this compound can be selectively oxidized to produce the corresponding sulfoxide (B87167) or sulfone. researchgate.net These oxidized derivatives exhibit different chemical properties and reactivities, expanding the synthetic utility of the parent compound.

Synthesis of Sulfoxides: The selective oxidation of the sulfide to a sulfoxide can be achieved using a variety of oxidizing agents under controlled conditions to prevent overoxidation to the sulfone. organic-chemistry.org A common and environmentally friendly method involves using hydrogen peroxide, often in a solvent like glacial acetic acid, under transition-metal-free conditions. nih.gov This transformation is generally high-yielding and chemoselective. nih.gov

Synthesis of Sulfones: Stronger oxidizing conditions or a higher stoichiometry of the oxidant will convert the sulfide directly to the sulfone. organic-chemistry.org Alternatively, the intermediate sulfoxide can be further oxidized to the sulfone. organic-chemistry.org The choice of solvent and temperature can be used to control the outcome, with higher temperatures generally favoring sulfone formation when using oxidants like molecular oxygen. organic-chemistry.orgnih.gov

The resulting 3-chloropropyl 3-fluorophenyl sulfone is a particularly useful synthetic intermediate. The electron-withdrawing nature of the sulfonyl group activates the adjacent methylene (B1212753) protons, facilitating their removal by a base to form a carbanion. This carbanion can then participate in various carbon-carbon bond-forming reactions.

Oxidation ProductTypical Oxidizing AgentKey Features of Product
Sulfoxide H(_2)O(_2) in Acetic AcidChiral center at sulfur, useful intermediate. organic-chemistry.orgnih.gov
Sulfone Excess H(_2)O(_2), O(_2)/Air at high temp.Electron-withdrawing group, activates adjacent C-H bonds. researchgate.netorganic-chemistry.org

Compounds Incorporating the 3-Chloropropyl Moiety as a Versatile Synthon in Complex Molecule Assembly

In the context of retrosynthetic analysis, the 3-chloropropyl group of the title compound can be considered an electrophilic synthon. spcmc.ac.in A synthon is a conceptual fragment of a molecule used to assist in planning a synthesis. spcmc.ac.in The synthetic equivalent is the real chemical reagent used to achieve the desired transformation.

The 3-chloropropyl group acts as a C(_3) electrophilic building block. mdpi.com The carbon atom bonded to the chlorine is electrophilic and is susceptible to attack by nucleophiles. This allows for the straightforward introduction of a three-carbon chain with a terminal 3-fluorophenyl sulfide group into a target molecule. This strategy is valuable in the assembly of complex molecules, including pharmaceuticals and other biologically active compounds, where the fluorinated aryl sulfide moiety may impart desirable properties. phys.orgillinois.eduillinois.edunih.govwhiterose.ac.uk

Fluorinated Analogues with Modified Alkyl Chains or Phenyl Ring Substitutions

The properties of this compound can be fine-tuned by modifying its structure, either by altering the length or functionality of the alkyl chain or by changing the substitution pattern on the phenyl ring. nih.gov

Modified Alkyl Chains: The propyl chain can be elongated or shortened, or other functional groups can be introduced. For example, analogues with fluorinated alkyl chains can be synthesized. nih.govrsc.org The introduction of fluorine into the alkyl chain can significantly alter the electronic properties and lipophilicity of the molecule. nih.gov Methods for synthesizing 1,1-dihydrofluoroalkyl sulfides have been developed using reagents like sulfuryl fluoride (B91410) (SO(_2)F(_2)). rsc.org

Modified Phenyl Ring Substitutions: The position and number of fluorine atoms on the aromatic ring can be varied. nih.gov Additionally, other substituents (e.g., methyl, methoxy, nitro groups) can be introduced onto the phenyl ring to modulate the electronic and steric properties of the molecule. The synthesis of various aryl sulfonyl fluorides and other fluorinated aryl compounds has been explored through methods like palladium-catalyzed fluorosulfonylation. researchgate.net The synthesis of α-fluorinated arylmethanes can be achieved via desulfonylative cross-coupling reactions. researchgate.net Asymmetric allylic alkylation is another powerful method for creating chiral alkyl fluorinated molecules. mdpi.com

Analogue TypeModificationPotential Impact
Alkyl Chain Analogue Varying chain length, adding fluorine atoms. nih.govAlters steric bulk, lipophilicity, and electronic properties.
Aromatic Ring Analogue Additional or different substituents on the phenyl ring. nih.govModifies electronic properties, reactivity, and potential biological interactions.

Role in Advanced Synthetic Pathways and Materials Chemistry

Building Block in the Synthesis of Complex Organic Molecules

While direct examples of the use of 3-Chloropropyl 3-fluorophenyl sulfide (B99878) in the synthesis of complex organic molecules are not readily found in the literature, its structure suggests its potential as a versatile building block. The bifunctional nature of the molecule, possessing both a reactive chloropropyl group and a fluorinated phenyl sulfide moiety, allows for sequential or orthogonal chemical transformations.

The chloropropyl group can participate in nucleophilic substitution reactions, enabling the introduction of the 3-(3-fluorophenylthio)propyl unit into a larger molecular framework. This could be particularly useful in the synthesis of pharmaceutical intermediates or other biologically active molecules where the presence of a fluorinated aromatic ring and a flexible sulfide-containing linker is desired. For instance, similar alkyl halides are commonly used to alkylate amines, phenols, and other nucleophiles. google.com

The 3-fluorophenyl sulfide portion of the molecule can also be subject to further chemical modification. The fluorine atom can influence the electronic properties of the aromatic ring, potentially directing further electrophilic aromatic substitution reactions. The sulfide linkage itself can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can alter the polarity, solubility, and biological activity of the resulting molecule.

Precursor for Reactive Intermediates in Stereoselective Synthesis

The structure of 3-Chloropropyl 3-fluorophenyl sulfide allows for its potential use as a precursor to various reactive intermediates in stereoselective synthesis. For example, treatment with a strong base could, in principle, lead to the formation of a cyclopropyl (B3062369) sulfide derivative through an intramolecular cyclization. However, the more likely pathway for generating reactive intermediates would involve the sulfide functionality.

Sulfides can be converted into sulfonium (B1226848) ylides, which are powerful reagents for the asymmetric synthesis of epoxides, cyclopropanes, and aziridines. mdpi.com While there are no specific reports of using this compound for this purpose, the general methodology is well-established. The synthesis of a chiral sulfonium salt from the parent sulfide, followed by deprotonation to form the ylide, would be the initial step. The subsequent reaction of this ylide with an aldehyde or imine in the presence of a chiral catalyst could lead to the stereoselective formation of the desired three-membered ring.

Contribution to New Methodologies in Organosulfur Chemistry

The development of new methodologies in organosulfur chemistry often relies on the availability of novel and functionalized substrates. While this compound has not been explicitly highlighted in this context, its unique combination of functional groups could be exploited in the development of new synthetic methods. For example, its reactivity could be explored in transition metal-catalyzed cross-coupling reactions. The carbon-chlorine bond could potentially undergo oxidative addition to a low-valent metal center, enabling subsequent coupling with a variety of partners.

Furthermore, the presence of the fluorine atom on the phenyl ring could be leveraged in the study of fluorine-specific interactions or in the development of new fluorination methodologies. The interplay between the sulfide, the chloroalkyl chain, and the fluorinated aromatic ring could lead to unexpected reactivity and the discovery of novel transformations.

Applications in Materials Science (e.g., Precursors for Organic Semiconductors or Nonlinear Optical Materials)

Organosulfur compounds have shown promise in the field of materials science, particularly in the development of organic semiconductors and nonlinear optical (NLO) materials. The sulfur atom, with its available d-orbitals, can enhance intermolecular interactions and facilitate charge transport in organic materials. The polarizability of sulfur-containing compounds also makes them attractive for NLO applications. acs.orgillinois.eduosti.gov

While there is no direct evidence of this compound being used for these purposes, its structure contains elements that are desirable in such materials. The fluorinated phenyl sulfide moiety could be incorporated into larger conjugated systems to tune the electronic properties and solid-state packing of organic semiconductors. The chloropropyl group provides a convenient handle for polymerization or for grafting the molecule onto a surface or into a polymer matrix.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of 3-Chloropropyl 3-fluorophenyl sulfide (B99878) is a primary objective for enabling its broader study and application. Future research will likely focus on moving beyond traditional synthetic methods towards more sustainable and atom-economical approaches. Key areas of exploration include:

Catalytic Cross-Coupling Reactions: Investigating the use of transition metal catalysts (e.g., palladium, nickel, copper) to facilitate the coupling of 3-fluorothiophenol (B1676560) with a suitable three-carbon electrophile containing a chloro group. The development of catalysts that are effective at low loadings and operate under mild conditions would be a significant advancement.

Flow Chemistry Approaches: Utilizing continuous flow reactors could offer precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields and purity while enhancing safety.

Bio-catalytic Methods: Exploring the use of enzymes to catalyze the formation of the C-S bond could offer a highly selective and environmentally friendly synthetic route.

Exploration of Undiscovered Reactivity Profiles and Reaction Pathways

The presence of both a reactive alkyl chloride and a nucleophilic sulfur atom, influenced by the electron-withdrawing fluorine atom on the aromatic ring, suggests a diverse range of possible chemical transformations for 3-Chloropropyl 3-fluorophenyl sulfide. Future studies should aim to systematically map out its reactivity.

ReactantReaction TypePotential Product(s)
Nucleophiles (e.g., amines, azides, alkoxides)Nucleophilic SubstitutionFunctionalized propyl phenyl sulfides
Strong Oxidizing AgentsOxidationSulfoxides and Sulfones
Reducing AgentsReduction/DehalogenationPropyl 3-fluorophenyl sulfide
BasesElimination3-Fluorophenyl allyl sulfide

Detailed research into these pathways will be crucial for understanding how to selectively functionalize the molecule and for developing it as a versatile building block in organic synthesis.

Advanced Computational Modeling for Reaction Prediction and Design

Computational chemistry offers a powerful tool for predicting the behavior of molecules and for designing more efficient synthetic strategies. For this compound, computational modeling could provide valuable insights into:

Reaction Mechanisms: Using Density Functional Theory (DFT) and other computational methods to elucidate the transition states and energy profiles of potential reactions, thereby predicting the most favorable reaction pathways.

Spectroscopic Properties: Predicting NMR, IR, and other spectroscopic data to aid in the characterization of the compound and its reaction products.

Reactivity Indices: Calculating parameters such as electrostatic potential maps and frontier molecular orbital energies to predict sites of electrophilic and nucleophilic attack.

Computational MethodApplicationPredicted Outcome
Density Functional Theory (DFT)Mechanistic StudiesReaction energy profiles and transition state geometries
Time-Dependent DFT (TD-DFT)Spectroscopic PredictionUV-Vis and other electronic spectra
Molecular Dynamics (MD)Conformational AnalysisPreferred molecular conformations in solution

Integration into Emerging Synthetic Methodologies and Catalytic Systems

The unique structure of this compound makes it an interesting candidate for integration into modern synthetic methodologies. Future research could explore its use in:

Organocatalysis: Employing the sulfide or its derivatives as organocatalysts for various transformations. The sulfur atom could potentially act as a Lewis base or be oxidized to a chiral sulfoxide (B87167) for asymmetric catalysis.

Photoredox Catalysis: Investigating the reactivity of the C-Cl bond or the thioether moiety under photoredox conditions to enable novel bond formations and functionalizations.

Polymer Chemistry: Utilizing the molecule as a monomer or a chain-transfer agent in the synthesis of novel polymers with tailored properties, such as refractive index or thermal stability, imparted by the fluorine and sulfur atoms.

The systematic exploration of these future research directions will be instrumental in defining the chemical landscape of this compound and harnessing its potential for the development of new synthetic methods, functional materials, and biologically active molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloropropyl 3-fluorophenyl sulfide, and how do reaction conditions influence product purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 3-fluorobenzenethiol with 1-chloro-3-iodopropane under basic conditions (e.g., K₂CO₃ in DMF) facilitates thioether formation. Temperature control (60–80°C) and inert atmospheres (N₂/Ar) minimize side reactions like oxidation or elimination. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from unreacted starting materials or byproducts such as disulfides .

Q. How can spectroscopic techniques (NMR, FTIR) be optimized to characterize this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Look for distinct signals: (a) aromatic protons (δ 6.8–7.3 ppm for 3-fluorophenyl), (b) SCH₂CH₂CH₂Cl backbone (δ 2.8–3.5 ppm for SCH₂, δ 1.8–2.2 ppm for CH₂Cl). Fluorine coupling in the aromatic region complicates splitting patterns; use ¹⁹F NMR to resolve substituent effects .
  • FTIR : Confirm S–C and C–Cl bonds via peaks at 650–750 cm⁻¹ (C–S stretch) and 550–650 cm⁻¹ (C–Cl stretch). Absence of –SH (2550–2600 cm⁻¹) indicates complete thioether formation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant goggles. Avoid skin contact due to potential irritation (PAC-1: 2.1 mg/m³). Spills should be absorbed with inert materials (e.g., diatomaceous earth) and disposed of as halogenated waste. Monitor air quality with real-time sensors for chlorinated volatile organic compounds (VOCs) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-fluorophenyl group influence the reactivity of this compound in ring-closing reactions?

  • Methodological Answer : The electron-withdrawing fluorine substituent deactivates the phenyl ring, reducing nucleophilicity at the sulfur atom. In cyclization reactions (e.g., with strong bases like KNH₂ in ether), steric hindrance from the 3-fluorophenyl group may favor intramolecular attack at the terminal Cl, forming cyclopropane derivatives (e.g., cyclopropyl 3-fluorophenyl sulfide). Kinetic studies (GC-MS monitoring) and DFT calculations (B3LYP/6-31G*) can quantify activation barriers .

Q. What are the thermal decomposition pathways of this compound under inert and oxidative conditions?

  • Methodological Answer : Thermogravimetric analysis (TGA) under N₂ shows stability up to ~250°C, with decomposition yielding HCl, thiophenol derivatives, and fluorinated aromatics. Under O₂, oxidative cleavage produces sulfonic acids (e.g., 3-fluorobenzenesulfonic acid) and chlorinated alkanes. GC-MS and evolved gas analysis (EGA) identify intermediates; kinetic models (e.g., Flynn-Wall-Ozawa) estimate activation energies .

Q. How can computational chemistry aid in predicting the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density functional theory (DFT) simulations (e.g., ωB97X-D/def2-TZVP) predict preferential bond cleavage sites. For Suzuki-Miyaura couplings, the C–Cl bond (lower bond dissociation energy vs. C–S) is more reactive. Solvent effects (PCM models) and transition-state analysis (NEB method) refine mechanistic insights .

Q. What analytical challenges arise when quantifying trace impurities (e.g., bis-sulfides) in this compound, and how can they be resolved?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (254 nm) separates bis-sulfides (retention time ~12–14 min) from the target compound (~8–10 min). Mass spectrometry (LC-QTOF) confirms impurities via exact mass (e.g., [M+H]⁺ for bis(3-chloropropyl) sulfide: m/z 231.02). Method validation requires spike-recovery tests (90–110% accuracy) .

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